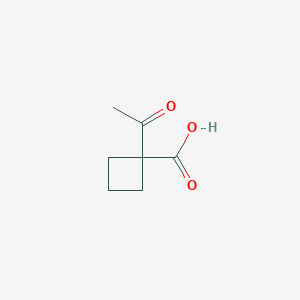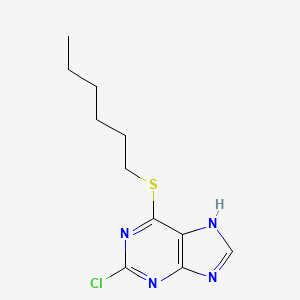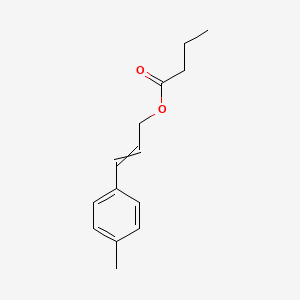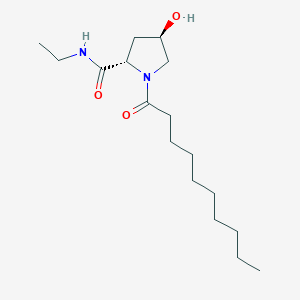
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide is a synthetic compound with a unique structure that combines a decanoyl group, an ethyl group, and a hydroxyproline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide typically involves the following steps:
Starting Materials: The synthesis begins with L-proline, which is a naturally occurring amino acid.
Decanoylation: The decanoyl group is introduced through an acylation reaction using decanoyl chloride in the presence of a base such as triethylamine.
N-Ethylation: The N-ethyl group is added via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Hydroxylation: The hydroxyl group is introduced through a selective oxidation reaction, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides (e.g., ethyl bromide) and strong bases (e.g., sodium hydride) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, or microbial growth.
Comparaison Avec Des Composés Similaires
(4R)-1-Decanoyl-N-methyl-4-hydroxy-L-prolinamide: Similar structure but with a methyl group instead of an ethyl group.
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-D-prolinamide: Similar structure but with the D-enantiomer of proline.
Uniqueness:
Structural Features: The combination of the decanoyl group, ethyl group, and hydroxyproline derivative makes (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide unique.
Biological Activity: Its specific interactions with molecular targets and pathways may differ from those of similar compounds, leading to distinct biological effects.
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
649570-13-8 |
|---|---|
Formule moléculaire |
C17H32N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
(2S,4R)-1-decanoyl-N-ethyl-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H32N2O3/c1-3-5-6-7-8-9-10-11-16(21)19-13-14(20)12-15(19)17(22)18-4-2/h14-15,20H,3-13H2,1-2H3,(H,18,22)/t14-,15+/m1/s1 |
Clé InChI |
HPPOAJUZQPJRSC-CABCVRRESA-N |
SMILES isomérique |
CCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)NCC)O |
SMILES canonique |
CCCCCCCCCC(=O)N1CC(CC1C(=O)NCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


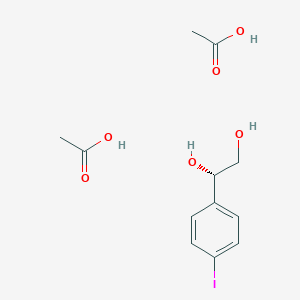
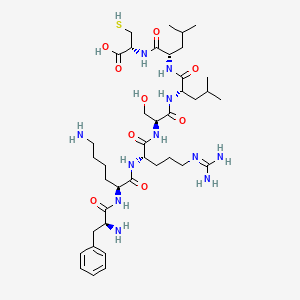
methanone](/img/structure/B15168862.png)

![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)
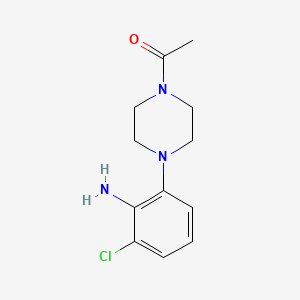
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)

![8-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-ethylnona-4,6-dien-3-ol](/img/structure/B15168905.png)
![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
